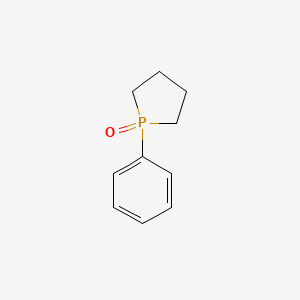
1-Phenylphospholane-1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylphospholane-1-oxide is an organophosphorus compound with the molecular formula C10H13OP. It is a colorless to pale yellow solid that is used in various chemical reactions and industrial applications. The compound is known for its role as a ligand in coordination chemistry and its utility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylphospholane-1-oxide is typically synthesized by the oxidation of phenylphosphine. One common method involves the reaction of phenylphosphine with oxygen in the presence of a catalyst. The reaction conditions usually include a controlled temperature and pressure to ensure the efficient formation of the oxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced catalytic systems is common in industrial production to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylphospholane-1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to phenylphosphine under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Phenylphosphine.
Substitution: Various substituted phospholane derivatives.
Scientific Research Applications
1-Phenylphospholane-1-oxide has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly those involving phosphorus chemistry.
Mechanism of Action
The mechanism of action of 1-Phenylphospholane-1-oxide involves its ability to act as a ligand and participate in coordination chemistry. The compound can form stable complexes with various metal ions, which can then participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and the metal ion used .
Comparison with Similar Compounds
3-Methyl-1-phenylphospholane-1-oxide: Used as a catalyst in Wittig reactions.
4-Aminophenyl)diphenyl phosphine oxide: Used in heterogeneous catalysis.
(4-Azidophenyl)diphenyl phosphine oxide: Also used in heterogeneous catalysis.
Uniqueness: 1-Phenylphospholane-1-oxide is unique due to its specific structure and reactivity. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-phenyl-1λ5-phospholane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13OP/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSNHKXDQRWRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCP(=O)(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
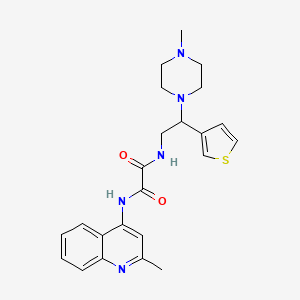
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)
![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)
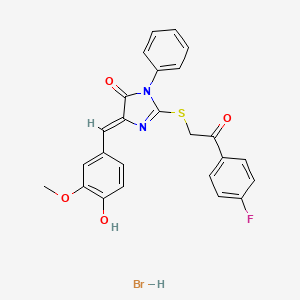
![6-{[4-(4-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961787.png)
![ethyl 5-phenyl-3-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-2-carboxylate](/img/structure/B2961788.png)
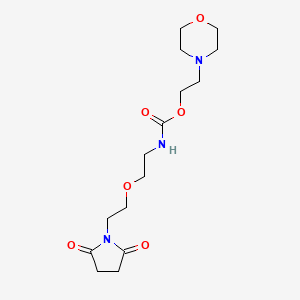

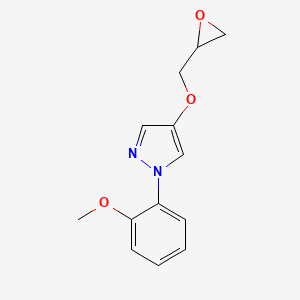

![N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2961797.png)
![N-[2-[4-(3-Cyclohexylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2961799.png)

![2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide](/img/structure/B2961801.png)
